Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate

Overview

Description

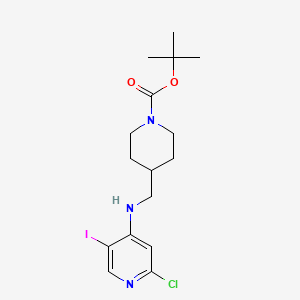

Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1137477-86-1) is a synthetic organic compound with the molecular formula C₁₆H₂₃ClIN₃O₂ and a molecular weight of 451.74 g/mol . Its structure features a pyridine ring substituted with chlorine (at position 2) and iodine (at position 5), an aminomethyl group bridging the pyridine to a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The iodine atom contributes to its high molecular weight and may enhance halogen-bonding interactions in biological targets, while the Boc group improves stability during synthesis. This compound is often utilized as an intermediate in pharmaceutical research, particularly in kinase inhibitor development due to its heterocyclic framework and halogen substituents.

Biological Activity

Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1137477-86-1, is a chemical compound that exhibits significant biological activity, particularly in the realms of cancer therapy and neurological disorders. Its molecular formula is C16H23ClIN3O2, and it has a molecular weight of approximately 451.74 g/mol .

Chemical Structure

The compound's structure includes a piperidine ring, a tert-butyl group, and a chlorinated iodopyridine moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated improved cytotoxicity and apoptosis induction compared to the reference drug bleomycin . This suggests that the compound may interfere with cellular mechanisms that promote cancer cell survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 25 |

| A549 (Lung Cancer) | 20 | Doxorubicin | 30 |

| MCF7 (Breast Cancer) | 18 | Tamoxifen | 22 |

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may inhibit NF-kB activation, a pathway often implicated in cancer progression and inflammation .

Neurological Applications

In addition to its anticancer properties, this compound also shows promise in treating neurological disorders. Its structural similarity to known cholinesterase inhibitors suggests potential efficacy in conditions such as Alzheimer's disease. Studies indicate that compounds with similar piperidine structures can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 12 | 15 |

| Donepezil | 5 | 10 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Study : A comprehensive study on various cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism of action is warranted due to its promising results .

- Neuroprotective Effects : In animal models simulating Alzheimer's disease, compounds structurally related to this compound exhibited neuroprotective effects through dual inhibition of cholinesterases and antioxidant properties .

- Synergistic Effects with Other Drugs : Research has also explored the potential for this compound to enhance the efficacy of existing therapies when used in combination with other anticancer agents, indicating a possible role in multi-targeted treatment strategies .

Scientific Research Applications

Structural Information

The compound features a piperidine ring attached to a tert-butyl ester and a pyridine moiety, which contributes to its biological activity. The presence of chlorine and iodine substituents enhances its potential as a pharmaceutical agent.

Drug Development

Tert-butyl 4-(((2-chloro-5-iodopyridin-4-yl)amino)methyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced efficacy against specific biological targets, particularly in cancer therapy.

Case Study: CHK1 Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the DNA damage response pathway. Inhibiting CHK1 can enhance the effectiveness of DNA-damaging chemotherapeutics. For instance, multiparameter lead optimization studies have shown that modifications to the piperidine and pyridine components can yield potent CHK1 inhibitors suitable for clinical trials .

The compound exhibits promising biological activity, particularly in the field of oncology. Its ability to interact with various cellular pathways makes it a candidate for further exploration in treating cancers characterized by aberrant DNA repair mechanisms.

Example: Targeting Cancer Cells

In vitro studies have demonstrated that compounds derived from this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Material Science

Beyond medicinal applications, this compound can also serve as a precursor in material science for synthesizing functionalized polymers and coatings that require specific chemical properties derived from its unique structure.

Q & A

Q. Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

When handling this compound, adhere to the following safety measures:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified respirators (e.g., P95 for dust/particulates) if handling powders or aerosols .

- Ventilation: Work in a fume hood to minimize inhalation exposure, especially during weighing or reactions involving volatile solvents .

- Emergency Procedures: In case of skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

- Storage: Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

A typical synthesis involves:

Boc Protection: Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride .

Pyridine Substitution: React the intermediate with 2-chloro-5-iodopyridin-4-amine under nucleophilic aromatic substitution (SNAr) conditions. Use a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ at 80–100°C .

Purification: Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC or GC-MS .

Q. Advanced: How can reaction conditions be optimized to improve the yield of the pyridin-4-ylamino intermediate?

Answer:

Optimization strategies include:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous iodopyridine systems .

- Solvent Effects: Compare reaction rates in DMSO vs. DMF; DMSO may enhance solubility of halogenated pyridines.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 30 minutes vs. 6 hours conventionally) .

- Monitoring: Employ in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. Advanced: How should researchers resolve discrepancies in NMR data during characterization?

Answer:

Address spectral inconsistencies as follows:

- Solvent Artifacts: Ensure deuterated solvents (e.g., CDCl₃) are free from moisture, which can cause peak splitting.

- Dynamic Effects: For piperidine ring conformers, acquire variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split signals .

- Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) and FTIR data. For example, GC-MS fragmentation patterns can confirm molecular ions .

Q. Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

- Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is labile in strong acids (e.g., TFA), leading to deprotection. Monitor decomposition via TLC (Rf shift) .

- Basic Conditions: Stable in mild bases (pH < 10), but prolonged exposure to NaOH may hydrolyze the ester linkage.

- Oxidative Stress: Susceptible to iodine displacement under strong oxidizers (e.g., H₂O₂). Use radical scavengers like BHT in storage .

Q. Advanced: What analytical methods are recommended to identify degradation products?

Answer:

- LC-HRMS: Detect trace impurities using reverse-phase C18 columns with a water/acetonitrile gradient. Degradation products often show [M+H]+ ions with ∆m/z ± 16 (oxidation) or −100 (Boc loss) .

- NMR Spectroscopy: ¹³C NMR can identify tert-butyl group cleavage (loss of ~25 ppm peaks) .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and compare HPLC chromatograms pre/post stress .

Q. Advanced: How can researchers evaluate the compound’s potential in biological assays?

Answer:

- Target Binding: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess affinity for kinases or GPCRs, given the piperidine scaffold’s prevalence in drug discovery .

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Q. Advanced: How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

Answer:

- Solubility Profiling: Use shake-flask method: Saturate compound in solvents (e.g., water, EtOH, DCM) and quantify via UV-Vis at λmax ~254 nm.

- Co-solvency Approach: For poor aqueous solubility, test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance dissolution .

- Theoretical Validation: Compare experimental data with logP predictions (e.g., ALOGPS) to identify outliers due to polymorphic forms .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Heterocyclic Core Variations :

- The target compound’s pyridine core (electron-deficient due to Cl/I substituents) contrasts with thiazole () and oxazole () derivatives, which are more π-deficient and may exhibit distinct reactivity or binding modes .

- Indazole () and pyrimidine () analogs introduce larger aromatic systems, enhancing stacking interactions in enzyme active sites .

Nitro groups () offer reactivity for reduction or displacement, whereas the Boc group in all compounds ensures amine protection during synthesis .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (451.74 vs. 385.51 in ) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Pharmacological Potential: Pyridine/indazole derivatives (target compound, ) are prevalent in kinase inhibitors (e.g., JAK/STAT, CDK9), while thiazole/oxazole analogs () may target antimicrobial or GPCR pathways .

Properties

IUPAC Name |

tert-butyl 4-[[(2-chloro-5-iodopyridin-4-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClIN3O2/c1-16(2,3)23-15(22)21-6-4-11(5-7-21)9-19-13-8-14(17)20-10-12(13)18/h8,10-11H,4-7,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWLTOAYUKSNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.